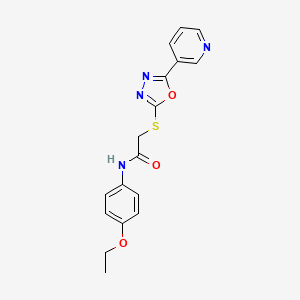
N-(4-ethoxyphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide
Description
N-(4-Ethoxyphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a synthetic compound featuring a 1,3,4-oxadiazole core linked to a pyridin-3-yl moiety and an acetamide group substituted with a 4-ethoxyphenyl ring. This structure combines electron-donating groups (EDGs, e.g., ethoxy) and heteroaromatic systems, which are often associated with enhanced bioactivity and selectivity in medicinal chemistry .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-2-23-14-7-5-13(6-8-14)19-15(22)11-25-17-21-20-16(24-17)12-4-3-9-18-10-12/h3-10H,2,11H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMNNZKEGKHYBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound that has attracted attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, detailing its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a 1,3,4-oxadiazole moiety linked to a pyridine ring, which is known for its diverse biological activities.
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit various mechanisms of action against cancer cells and pathogens. These include:
-
Inhibition of Enzymatic Activity : The compound targets specific enzymes involved in cancer cell proliferation such as:
- Telomerase : Involved in maintaining telomere length in cancer cells.
- Histone Deacetylases (HDAC) : Affect gene expression related to cell cycle regulation.
- Thymidylate Synthase : Plays a critical role in DNA synthesis.
- Induction of Apoptosis : Studies have shown that derivatives of 1,3,4-oxadiazoles can induce apoptosis in cancer cells by activating intrinsic pathways.
Anticancer Activity
A review by Parikh et al. (2020) highlights the anticancer properties of oxadiazole derivatives. The compound demonstrated significant cytotoxic effects against various cancer cell lines with IC50 values indicating potent activity against both resistant and sensitive strains1.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. In vitro studies have shown effectiveness against a range of bacterial strains and fungi. For example:
- Against Bacteria : The compound exhibited inhibitory activity against Gram-positive and Gram-negative bacteria.
- Against Fungi : It showed promising results against fungal pathogens such as Candida albicans and Aspergillus niger.
Data Table: Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/EC50 Value | Reference |
|---|---|---|---|
| Anticancer | Various Cancer Cell Lines | 10 - 30 µM | Parikh et al. (2020)1 |
| Antimicrobial | Staphylococcus aureus | 15 µg/mL | Villemagne et al. (2020)[^4^] |
| Antifungal | Candida albicans | 20 µg/mL | Villemagne et al. (2020)[^4^] |
Case Studies
Several case studies have documented the efficacy of this compound:
- Study on Cancer Cell Lines : A study conducted on breast cancer cell lines revealed that treatment with the compound resulted in a significant decrease in cell viability and induced apoptosis through caspase activation.
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against multi-drug resistant strains of Mycobacterium tuberculosis, showing that the compound effectively inhibited growth at low concentrations.
Comparison with Similar Compounds
Structural and Substituent Analysis
The target compound shares structural similarities with several 1,3,4-oxadiazole-acetamide derivatives documented in the evidence. Key comparisons include:
Key Observations :
- Electron-Donating Groups (EDGs) : The ethoxy group in the target compound may enhance solubility and metabolic stability compared to halogenated analogs (e.g., 4d, 14a) but could reduce electrophilic reactivity .
Physicochemical Properties
- Melting Points: Derivatives with phthalazinone substituents (4b, 4c, 4d) exhibit high melting points (>200°C), attributed to strong intermolecular interactions (e.g., hydrogen bonding) . In contrast, compounds with EDGs like methoxy (2b) or ethoxy (target) may have lower melting points due to reduced crystallinity.
- Spectroscopic Data :
Yield Comparison :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


